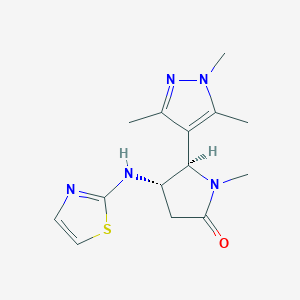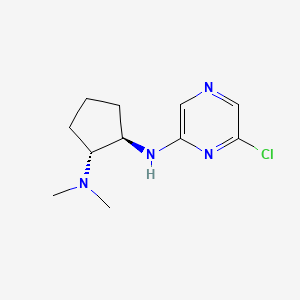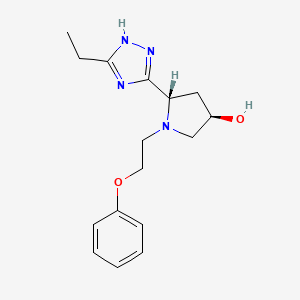![molecular formula C14H22N2O B7354988 (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol](/img/structure/B7354988.png)
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including inducing cell cycle arrest, reducing inflammation, and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Additionally, research is needed to explore its potential as a therapeutic agent for other diseases, such as cancer. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have activity against certain types of cancer cells and to show promise as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol involves a multistep process that begins with the reaction of 4-bromopyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with tert-butylamine to form the final product, this compound.
Scientific Research Applications
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have activity against certain types of cancer cells and has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)14(9-17)16-13-7-12(8-13)11-3-5-15-6-4-11/h3-6,10,12-14,16-17H,7-9H2,1-2H3/t12?,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBUVIBPUAKSR-JXQTWKCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)

![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)


![(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol](/img/structure/B7354949.png)
![(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-[2-(4-methylsulfanylphenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B7354956.png)

![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
![(1R,2S)-1-[[1-(difluoromethyl)pyrrol-2-yl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7354986.png)